molecular formula C18H21N5O B249536 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine

カタログ番号 B249536
分子量: 323.4 g/mol
InChIキー: CQEMWZHMEWYLJS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine, also known as EMA-401, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. EMA-401 is a selective angiotensin II type 2 (AT2) receptor antagonist, which has been shown to have promising effects in the treatment of chronic pain and other inflammatory conditions.

作用機序

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine selectively blocks the AT2 receptor, which is predominantly expressed in sensory neurons and immune cells. By blocking the AT2 receptor, this compound reduces the activity of pro-inflammatory cytokines and chemokines, leading to a reduction in pain and inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in pain and inflammation, as well as improvements in muscle function and joint mobility. This compound has also been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.

実験室実験の利点と制限

One of the main advantages of 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine is its selectivity for the AT2 receptor, which allows for targeted inhibition of pro-inflammatory cytokines and chemokines. However, one of the limitations of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.

将来の方向性

Future research on 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine may focus on optimizing its potency and efficacy, as well as investigating its potential applications in other inflammatory conditions. Additionally, further studies may explore the safety and tolerability of this compound in clinical trials, as well as its potential for combination therapy with other anti-inflammatory drugs. Overall, this compound shows promising potential as a novel therapeutic agent for the treatment of chronic pain and other inflammatory conditions.

合成法

The synthesis of 1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine involves a multi-step process that begins with the reaction of 4-(4-methylbenzyloxy)benzaldehyde with ethyl 2-bromoacetate to form 1-ethyl-4-(4-methylbenzyloxy)benzylidene-2-bromoacetate. This intermediate is then treated with sodium azide to form 1-ethyl-4-(4-methylbenzyloxy)benzyl azide, which is further reacted with triethylorthoformate and acetic anhydride to form this compound.

科学的研究の応用

1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and other inflammatory conditions. Several preclinical studies have demonstrated the efficacy of this compound in reducing pain and inflammation in animal models of neuropathic pain, osteoarthritis, and inflammatory bowel disease.

特性

分子式

C18H21N5O

分子量

323.4 g/mol

IUPAC名

1-ethyl-N-[[4-[(4-methylphenyl)methoxy]phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C18H21N5O/c1-3-23-18(20-21-22-23)19-12-15-8-10-17(11-9-15)24-13-16-6-4-14(2)5-7-16/h4-11H,3,12-13H2,1-2H3,(H,19,20,22)

InChIキー

CQEMWZHMEWYLJS-UHFFFAOYSA-N

SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

正規SMILES

CCN1C(=NN=N1)NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。